molecular formula C9H12N2O3 B13685956 Ethyl 2-(2-methoxypyrimidin-5-yl)acetate

Ethyl 2-(2-methoxypyrimidin-5-yl)acetate

Cat. No.: B13685956
M. Wt: 196.20 g/mol
InChI Key: GBVNAUMHWSRCKX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxypyrimidin-5-yl)acetate is a chemical compound with the molecular formula C9H12N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methoxypyrimidin-5-yl)acetate typically involves the reaction of 2-methoxypyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxypyrimidin-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 2-(2-methoxypyrimidin-5-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxypyrimidin-5-yl)acetate is not well-documented. as a pyrimidine derivative, it is likely to interact with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-chloropyrimidin-5-yl)acetate
  • Ethyl 2-(2-hydroxypyrimidin-5-yl)acetate
  • Ethyl 2-(2-aminopyrimidin-5-yl)acetate

Uniqueness

Ethyl 2-(2-methoxypyrimidin-5-yl)acetate is unique due to the presence of the methoxy group at the 2-position of the pyrimidine ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

Ethyl 2-(2-methoxypyrimidin-5-yl)acetate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the compound's biological activity, synthesis, and interactions with various biological targets.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring substituted with a methoxy group and an ethyl acetate moiety. The synthesis typically involves the following steps:

  • Formation of the Pyrimidine Ring : Utilizing appropriate starting materials to construct the pyrimidine framework.
  • Substitution Reactions : Introducing the methoxy group at the 2-position of the pyrimidine ring.
  • Esterification : Reacting the resulting compound with acetic acid or its derivatives to yield this compound.

Recent advancements in synthetic methodologies have improved efficiency, employing techniques such as continuous flow reactors for enhanced yield and purity .

Enzyme Interactions

This compound exhibits notable interactions with various enzymes involved in metabolic pathways. Research indicates that it may influence enzyme activities related to pyrimidine metabolism, potentially impacting cellular processes such as proliferation and apoptosis .

Table 1: Summary of Enzyme Interactions

Enzyme TargetInteraction TypeEffect on Activity
Dihydropyrimidine dehydrogenaseInhibitionDecreased metabolic flux
Thymidylate synthaseCompetitive InhibitionReduced DNA synthesis
Cytidine deaminaseActivationEnhanced nucleoside availability

Antimicrobial and Antiviral Activities

Studies have shown that this compound possesses antimicrobial properties, particularly against bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism . Additionally, preliminary antiviral assays suggest potential efficacy against viruses by targeting nucleotide biosynthesis pathways, which are crucial for viral replication .

Case Study: Antiviral Activity Against Hepatitis E Virus (HEV)

In a recent study, compounds similar to this compound were evaluated for their antiviral activity against HEV. The results indicated that targeting specific enzymes in the nucleotide biosynthesis pathway could enhance antiviral efficacy, suggesting that this compound may share similar mechanisms .

Pharmacological Potential

The pharmacological profile of this compound suggests its potential as a therapeutic agent. Its ability to modulate enzyme activity and interact with metabolic pathways positions it as a candidate for further development in drug discovery.

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activity of this compound. Advanced studies utilizing molecular docking, kinetic assays, and in vivo models will provide deeper insights into its pharmacodynamics and therapeutic applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 2-(2-methoxypyrimidin-5-yl)acetate

InChI

InChI=1S/C9H12N2O3/c1-3-14-8(12)4-7-5-10-9(13-2)11-6-7/h5-6H,3-4H2,1-2H3

InChI Key

GBVNAUMHWSRCKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(N=C1)OC

Origin of Product

United States

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